Cimicifugoside H2
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Overview
Description
Cimicifugoside H-2 is a phytochemical compound isolated from the rhizomes of the Cimicifuga foetida plant. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of oncology. It has been studied for its ability to inhibit specific proteins involved in cancer progression, making it a promising candidate for non-invasive cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cimicifugoside H-2 typically involves the extraction and isolation from the rhizomes of Cimicifuga foetida. The extraction process includes the use of solvents such as methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: advancements in biotechnological methods may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Cimicifugoside H-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving Cimicifugoside H-2 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Cimicifugoside H-2. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Cimicifugoside H-2 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying phytochemical interactions and reactions. In biology, it has shown potential as an inhibitor of specific proteins involved in cancer progression, such as IκB kinase alpha (IKK1/alpha) . In medicine, it is being explored as a non-invasive treatment for cancer due to its ability to inhibit the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) pathway .
Mechanism of Action
The mechanism of action of Cimicifugoside H-2 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation loop of IκB kinase alpha (IKK1/alpha), thereby suppressing the NF-κB pathway . This inhibition is primarily stabilized by hydrogen bonds and hydrophobic interactions, which prevent the activation of downstream signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Cimicifugoside H-2 is unique compared to other similar compounds due to its specific inhibitory effects on IκB kinase alpha (IKK1/alpha). Similar compounds include Cimicifugoside H-1 and Cimicifugoside H-3, which also exhibit biological activities but differ in their molecular targets and mechanisms of action . Cimicifugoside H-1, for example, has shown protective effects on neurons in ischemic brain tissue, while Cimicifugoside H-3 has demonstrated lipid-lowering effects .
Properties
IUPAC Name |
15-(5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl)-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNYLGIAMKNXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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